3-(4-isopropylphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
3-(4-isopropylphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxyphenyl and isopropylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-isopropylphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-isopropylaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-isopropylphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-isopropylphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-3-phenylquinazoline-4(3H)-one
- 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-dihydroquinazoline-4(3H)-one
- 2-(4-Methoxyphenyl)-3-(4-chlorophenyl)-1,2-dihydroquinazoline-4(3H)-one
Uniqueness
3-(4-isopropylphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both methoxy and isopropyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to other similar quinazoline derivatives.
Properties
Molecular Formula |
C24H24N2O2 |
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Molecular Weight |
372.5g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-propan-2-ylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H24N2O2/c1-16(2)17-8-12-19(13-9-17)26-23(18-10-14-20(28-3)15-11-18)25-22-7-5-4-6-21(22)24(26)27/h4-16,23,25H,1-3H3 |
InChI Key |
WELADDDGUMBQMG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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